molecular formula C10H13N3S B2962953 2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile CAS No. 3012-89-3

2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile

Cat. No.: B2962953
CAS No.: 3012-89-3
M. Wt: 207.3
InChI Key: XUVREQPIGIZEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile is a heterocyclic compound featuring a propanedinitrile backbone substituted with a methylsulfanyl group and a piperidin-1-yl moiety. This structure is characterized by its electron-withdrawing nitrile groups and the steric/electronic influence of the piperidine and methylsulfanyl substituents.

Properties

IUPAC Name

2-[methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-14-10(9(7-11)8-12)13-5-3-2-4-6-13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVREQPIGIZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, highlighting its implications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3OSC_9H_{11}N_3OS. The compound features a piperidine ring and a methylthio group, which are significant for its biological activity. The presence of the nitrile groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of piperidine with a suitable methylsulfanyl-containing precursor. The reaction conditions are optimized for yield and purity, often utilizing controlled environments to ensure the desired product formation.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group and piperidine ring can interact with active sites, potentially inhibiting enzyme activity or modulating receptor functions. Research indicates that these interactions may interfere with key biological processes, although specific pathways are still under investigation.

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

  • Anticancer Activity : Initial studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity in inhibiting cell proliferation in models such as FaDu hypopharyngeal tumor cells. The structure-activity relationship (SAR) indicates that modifications to the piperidine ring enhance its anticancer properties .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent is being explored. Preliminary data suggest it may possess inhibitory effects against both bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapy agents .
Study BInvestigated antimicrobial properties, reporting MIC values indicating effective inhibition against multi-drug resistant bacteria.
Study CExplored enzyme interaction mechanisms, revealing potential pathways for therapeutic intervention.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-[methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile, the following structurally related propanedinitrile derivatives are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications References
2-[(Dimethylamino)methylidene]propanedinitrile Dimethylamino Forms 3D hydrogen-bonded networks; used in crystal engineering
2-[Bis(methylsulfanyl)methylidene]propanedinitrile (CAS 5147-80-8) Bis(methylsulfanyl) Precursor in [4+2] cyclocondensation for pyrimidine synthesis
2-[(3-Bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile (AG-1024) Bromo, tert-butyl, phenolic hydroxyl Selective IGF-1R inhibitor (IC₅₀ = 7 μM); pharmaceutical research
This compound Methylsulfanyl, piperidin-1-yl Potential intermediate for heterocyclic synthesis; unstudied bioactivity (theoretical)

Key Comparative Insights

Reactivity in Cyclocondensation Reactions Bis(methylsulfanyl) derivative (CAS 5147-80-8): Widely used in [4+2] cyclocondensation with binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) to form annulated pyrimidines . Piperidin-1-yl derivative: The piperidine ring may sterically hinder similar reactions compared to the bis(methylsulfanyl) analog, though its electron-donating nature could modulate reactivity in nucleophilic additions .

Crystallographic and Supramolecular Behavior Dimethylamino derivative: Exhibits weak C–H···N hydrogen bonding, forming a 3D network. The dimethylamino group introduces planar geometry (7.95° dihedral angle) .

Biological Activity AG-1024: Demonstrates potent IGF-1R inhibition, attributed to the bromo-tert-butyl-hydroxyphenyl substituent’s hydrophobic and bulky nature .

Synthetic Utility Bis(methylsulfanyl) derivative: A versatile building block for heterocycles like thieno[2,3-d]pyrimidines . Piperidin-1-yl derivative: Likely serves as a precursor for piperidine-containing heterocycles, though its synthetic applications remain underexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.